Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro-
Description
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-fluoro- (CAS: 357927-49-2) is a fluorinated aromatic compound featuring two 4-fluorophenyl groups connected via a cyclopropylidenemethylene bridge. Its molecular formula is C₁₇H₁₄F₂, with a molecular weight of 256.30 g/mol . This compound is structurally distinct from simpler diarylmethanes, as the cyclopropane ring imposes unique electronic and conformational properties .
Properties
CAS No. |
655239-95-5 |
|---|---|
Molecular Formula |
C16H12F2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-[cyclopropylidene-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C16H12F2/c17-14-7-3-12(4-8-14)16(11-1-2-11)13-5-9-15(18)10-6-13/h3-10H,1-2H2 |
InChI Key |
WHDGPKYQEIOXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] typically involves the reaction of cyclopropylidene derivatives with fluorobenzene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), Alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Reduced derivatives with hydrogenated cyclopropylidene groups
Substitution: Nitro-substituted benzene derivatives, Alkyl-substituted benzene derivatives
Scientific Research Applications
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-fluoro-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The methylene bridge in Bis(4-fluorophenyl)methane (CAS 457-68-1) results in lower molecular weight and reduced steric hindrance compared to the cyclopropylidene variant .
- The sulfonyl bridge in 4,4'-Difluorodiphenyl sulfone (CAS 383-29-9) introduces polarity and hydrogen-bonding capacity, enhancing thermal stability but reducing solubility in non-polar solvents .
- The ethylene bridge in CAS 16483-40-2 increases flexibility, leading to a predicted higher boiling point (305.2°C) compared to rigid cyclopropane-containing analogs .
Impact of Cyclopropylidene Bridge
The cyclopropylidene group in the target compound imposes ring strain (~27 kcal/mol for cyclopropane), which can enhance reactivity in [2+1] cycloadditions or ring-opening reactions. This contrasts with non-cyclic bridges (e.g., methylene or ethylene), which lack such strain .
Fluorine Substitution Effects
All compared compounds feature 4-fluorophenyl groups. Fluorine’s electron-withdrawing nature increases the acidity of adjacent protons (e.g., -CH₂- bridges) and stabilizes negative charges in intermediates. However, in the cyclopropylidene variant, the fluorine atoms may also mitigate ring strain by delocalizing electron density through resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
